9-{[4-(DIMETHYLAMINO)-3-HYDROXY-6-METHYLOXAN-2-YL]OXY}-3-ETHYL-2,10-DIHYDROXY-7-[(5-HYDROXY-4-METHOXY-4,6-DIMETHYLOXAN-2-YL)OXY]-15-[(2-METHOXYETHOXY)METHYL]-2,6,8,10,12,17-HEXAMETHYL-4,16-DIOXA-14-AZABICYCLO[11.3.1]HEPTADECAN-5-ONE
Overview
Description
Dirithromycin is a macrolide glycopeptide antibiotic used to treat various bacterial infections, including respiratory, skin, and other infections . It is a more lipid-soluble prodrug derivative of 9S-erythromycyclamine, which is prepared by condensation with 2-(2-methoxyethoxy)acetaldehyde . Dirithromycin is known for its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .
Scientific Research Applications
Dirithromycin has been extensively studied for its applications in treating bacterial infections. It is used to treat acute bacterial exacerbations of chronic bronchitis, secondary bacterial infections of acute bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and uncomplicated skin and skin structure infections . In addition to its medical applications, dirithromycin has been studied for its potential use in computational approaches to synthesis and its unique self-aggregated cluster formation through solvent evaporation-induced methods .
Preparation Methods
Dirithromycin is synthesized by condensing 9S-erythromycyclamine with 2-(2-methoxyethoxy)acetaldehyde . The reaction forms a 9N, 11O-oxazine ring, which is a hemi-aminal that is unstable under both acidic and alkaline aqueous conditions and undergoes spontaneous hydrolysis to form erythromycyclamine . This process is crucial for the compound’s antibacterial properties. Industrial production methods involve the use of enteric-coated tablets to protect the prodrug from acid-catalyzed hydrolysis in the stomach .
Chemical Reactions Analysis
Dirithromycin undergoes spontaneous hydrolysis to form erythromycyclamine in the plasma . This reaction is non-enzymatic and occurs during intestinal absorption . The compound’s chemical stability is influenced by its hemi-aminal structure, which is sensitive to both acidic and alkaline conditions . Common reagents and conditions used in these reactions include acidic and alkaline environments that facilitate the hydrolysis process . The major product formed from these reactions is erythromycyclamine, which retains the antibacterial properties of erythromycin .
Mechanism of Action
Dirithromycin exerts its antibacterial effects by preventing bacteria from growing and interfering with their protein synthesis . It binds to the 50S subunit of the 70S bacterial ribosome, inhibiting the translocation of peptides . This binding prevents the formation of essential proteins required for bacterial growth and replication . Dirithromycin has a higher affinity for the 50S subunit compared to erythromycin, making it more effective in inhibiting bacterial protein synthesis .
Comparison with Similar Compounds
Dirithromycin is similar to other macrolide antibiotics such as erythromycin, clarithromycin, roxithromycin, and azithromycin . These compounds share a similar antibacterial spectrum but differ in their pharmacokinetic behavior . Dirithromycin is unique due to its lipid-soluble prodrug form, which enhances its absorption and stability . Compared to erythromycin, dirithromycin has a higher affinity for the 50S ribosomal subunit, making it more effective in inhibiting bacterial protein synthesis .
Properties
IUPAC Name |
9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOHNSSYAXHWNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78N2O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860773 | |
Record name | 3-Ethyl-2,10-dihydroxy-15-[(2-methoxyethoxy)methyl]-2,6,8,10,12,17-hexamethyl-5-oxo-9-{[3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-7-yl 2,6-dideoxy-3-C-methyl-3-O-methylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62013-04-1 | |
Record name | Dirithromycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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